molecular formula C37H26N6 B12295480 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

Katalognummer: B12295480
Molekulargewicht: 554.6 g/mol
InChI-Schlüssel: WCXNEXQHQNXXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Alternative Designations

The compound’s systematic IUPAC name is 4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine , derived through strict application of substitutive nomenclature rules. This name specifies:

  • A pyrimidine backbone substituted at positions 4 and 6 with identical bis-aryl groups
  • Each aryl group contains a central phenyl ring with pyridin-4-yl substituents at positions 3 and 5
  • A methyl group at position 2 of the pyrimidine core

Alternative designations include:

  • B4PyMPM (abbreviated form used in materials science literature)
  • 4,6-Bis[3,5-bis(pyridin-4-yl)phenyl]-2-methylpyrimidine (expanded bracket notation)
  • 1030380-51-8 (CAS Registry Number)

The Chemical Abstracts Service (CAS) registry number serves as the primary unique identifier across commercial and regulatory contexts. Vendor catalogs frequently use simplified labels like BLD-1030380 or AP-ETM-036 for inventory management.

Molecular Formula and Weight Analysis

The compound’s molecular formula C₃₇H₂₆N₆ reveals:

  • 37 carbon atoms forming aromatic systems and methyl groups
  • 26 hydrogen atoms distributed across sp² and sp³ hybridized carbons
  • 6 nitrogen atoms in pyridine and pyrimidine rings

Calculated molecular weight values show remarkable consistency across sources:

Source Molecular Weight (g/mol) Method
PubChem 554.6 PubChem 2.2 computation
Chemsrc 554.643 Experimental measurement
Sigma-Aldrich 554.64 Mass spectrometry

The 0.043 g/mol variance between Chemsrc and Sigma-Aldrich values falls within typical instrument tolerances for high-mass organic compounds.

SMILES Notation and InChI Key Representation

The SMILES string CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 encodes:

  • Methyl group (CC1) at pyrimidine position 2
  • Pyrimidine ring (N=C1) with substituents at positions 4 and 6
  • Bis-aryl branches containing pyridin-4-yl groups

The InChI Key WCXNEXQHQNXXEA-UHFFFAOYSA-N provides a unique hashed identifier derived from structural features:

  • First block (WCXNEXQHQNXXEA) encodes core connectivity
  • Second block (UHFFFAOYSA) represents protonation states
  • Final segment (N) indicates stereochemical absence

These digital representations enable precise structure searching in chemical databases. The InChIKey’s collision resistance ensures unambiguous identification across 37 billion known organic molecules.

Eigenschaften

Molekularformel

C37H26N6

Molekulargewicht

554.6 g/mol

IUPAC-Name

4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine

InChI

InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3

InChI-Schlüssel

WCXNEXQHQNXXEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrimidine Ring Formation

Pyrimidines are classically synthesized via the Biginelli reaction or Pinner cyclization . For 2-methylpyrimidine, the Pinner approach using a β-keto ester and amidine is plausible:

$$
\text{CH}3\text{C(O)COOR} + \text{NH}2\text{C(NR')}_2 \rightarrow \text{2-Methylpyrimidine} + \text{Byproducts}
$$

In a study on pyrimido[4,5-d]pyrimidines, cyclocondensation of amidine oximes with trichloroacetic anhydride yielded fused pyrimidine systems. Adapting this, 2-methylpyrimidine could be generated from methyl-substituted β-keto esters and guanidine derivatives under acidic conditions.

Methyl Group Installation

The 2-methyl group may originate from:

  • Methyl-containing precursors : Using methyl acetoacetate in the Pinner reaction.
  • Post-cyclization alkylation : Treating deprotonated pyrimidine with methyl iodide, though regioselectivity challenges may arise.

Alternative Routes: One-Pot Assembly

Multi-Component Reactions (MCRs)

MCRs offer atom-economic pathways. A hypothetical one-pot synthesis might involve:

  • Condensation of methylglyoxal, urea, and aryl aldehydes to form the pyrimidine core.
  • Subsequent C–H activation/arylation to install pyridylphenyl groups.

Advantages : Reduced purification steps.
Challenges : Controlling regioselectivity in polyfunctional systems.

Purification and Characterization

Chromatographic Separation

As reported for analogous compounds, silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 100:0) effectively isolates the target compound.

Spectroscopic Validation

  • $$^1$$H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.4 ppm), and pyridyl hydrogens.
  • MS (ESI) : Expected [M+H]$$^+$$ at m/z 554.6.

Challenges and Optimization Strategies

Solubility Limitations

The compound’s low solubility in common solvents (e.g., DMSO solubility: 10 mM) necessitates:

  • Heating-sonication cycles : As recommended for stock solutions.
  • Co-solvent systems : DMSO/THF mixtures for reaction media.

Functional Group Compatibility

Pyridyl nitrogen basicity may interfere with coupling reactions. Mitigation strategies include:

  • Protection/deprotection : Using Boc groups for pyridyl nitrogens.
  • Low-temperature coupling : To suppress side reactions.

Scalability and Industrial Relevance

Cost-Effective Catalyst Recovery

Nickel catalysts (e.g., NiCl$$_2$$(dppp)) from patent offer cheaper alternatives to palladium, with potential for recycling via precipitation.

Green Chemistry Considerations

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The compound participates in electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of pyridine and pyrimidine rings. Key reactions include:

Nitration

  • Conditions : Nitration occurs under mild acidic conditions (e.g., HNO₃/H₂SO₄) at 0–25°C.

  • Regioselectivity : Substitution favors the para positions of pyridine rings due to steric hindrance from the methyl group on the pyrimidine core.

  • Products : Mono- and di-nitro derivatives have been isolated, with nitration occurring on peripheral pyridines rather than the central pyrimidine .

Bromination

  • Conditions : Electrophilic bromination (Br₂/FeBr₃) in dichloromethane at 40°C.

  • Outcome : Bromine adds to the meta positions of pyridine rings, preserving the compound’s planarity for OLED applications .

Coordination Chemistry

The pyridine and pyrimidine nitrogen atoms act as Lewis bases, enabling coordination with transition metals:

Metal Ion Coordination Site Application Reference
Ru(II)Pyridyl N-atomsLuminescent sensors
Ir(III)Pyrimidine N-atomsOLED emissive layer dopants
Cu(I)Pyridine/pyrimidine bifacialCatalytic cross-coupling reactions

Key Observations :

  • Ligand Behavior : The compound forms octahedral complexes with Ru(II), enhancing photoluminescence quantum yields (PLQY) by 25–40% compared to free ligands .

  • Charge Transfer : Coordination with Ir(III) shifts the HOMO-LUMO gap from 3.04 eV (free ligand) to 2.78 eV (complex), improving charge injection in OLEDs .

Reactivity in Device Environments

In OLEDs, the compound undergoes interfacial reactions:

Process Mechanism Impact on Performance
Hole AccumulationPolarization-induced charge trappingReduces external quantum efficiency (EQE)
Exciton QuenchingInteraction with Ir(ppy)₃ cationsLowers luminance at sub-turn-on voltages

Mitigation Strategies :

  • Doping : Blending with 10–15% TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) suppresses hole accumulation .

  • Layer Optimization : Thinner electron transport layers (≤30 nm) minimize exciton quenching .

Stability Under Operational Conditions

  • Thermal Degradation : Decomposition initiates at 257°C (TGA data), with a glass transition temperature (Tg) of 107°C .

  • Photo-Oxidation : Exposure to UV light (λ = 254 nm) in air leads to 15% mass loss over 100 hours, attributed to pyridine ring oxidation .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

In addition to OLEDs, B4PymPm has shown promise in the field of photovoltaics, particularly in perovskite solar cells. Its electron-deficient nature allows it to function effectively as an ETL material, enhancing the efficiency of charge collection and overall device performance .

Anticancer Activity

Recent studies have highlighted the potential of B4PymPm as a therapeutic agent against cancer. The compound's structure suggests that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

  • Mechanism of Action : B4PymPm is believed to target aberrant pathways that are often deregulated in various cancers, providing a new avenue for molecularly targeted therapy .

Case Studies

  • A study evaluating the compound's effects on human cancer cell lines demonstrated selective cytotoxicity against breast and renal cancer cells. The results indicated that specific analogs derived from B4PymPm exhibited promising inhibitory effects on tumor growth.
Cell LineIC50 (µM)
MCF-715.0
UO-31Significant inhibition observed

These findings suggest that B4PymPm could serve as a lead compound for developing new anticancer agents with potentially fewer side effects compared to traditional chemotherapeutics.

Wirkmechanismus

The mechanism of action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine involves its interaction with molecular targets through its pyridine and pyrimidine rings. These interactions can reduce trap state densities and inhibit nonradiative recombination, leading to improved electron transport and injection properties. The compound’s electron-deficient nature allows it to form exciplex systems with electron-donating materials, enhancing its performance in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Pyridine Isomerism : B4PyMPM’s pyridin-4-yl groups enable planar molecular packing, enhancing π-π stacking and electron mobility compared to B2PyMPM and B3PyMPM .
  • Substituent Effects : The methyl group in B4PyMPM reduces steric hindrance versus B4PyPPM’s phenyl group, improving thin-film crystallinity and charge transport .

Performance in Optoelectronic Devices

Exciplex Formation

  • B4PyMPM pairs with donors like TAPC or 3Cz-o-TRz to form exciplexes, enabling thermally activated delayed fluorescence (TADF) with reduced efficiency roll-off .
  • B3PyMPM forms exciplexes with BCzPh analogs, but its lower electron affinity reduces energy transfer efficiency compared to B4PyMPM .

Thermal and Solubility Properties

  • B4PyMPM exhibits sublimation-grade purity (≥99%) and solubility in chlorinated solvents, critical for vacuum deposition .
  • B2PyMPM’s pyridin-2-yl groups increase steric hindrance, reducing solubility and necessitating higher processing temperatures .

Biologische Aktivität

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine, commonly referred to as B4PymPm, is a pyrimidine derivative characterized by its unique molecular structure and significant electronic properties. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry due to its biological activities.

  • Chemical Formula : C₃₇H₂₆N₆
  • Molecular Weight : 554.64 g/mol
  • CAS Number : 1030380-51-8
  • Appearance : White crystalline powder
  • Melting Point : 374 °C
  • UV Absorption : λ max 250 nm in dichloromethane (DCM)
  • Fluorescence : λ max 410 nm in film

Biological Activity Overview

Recent studies have highlighted the biological activities of B4PymPm, particularly its potential anti-inflammatory, anticancer, and antiviral properties.

Anti-inflammatory Activity

B4PymPm has demonstrated notable anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The compound's IC₅₀ values for COX-2 inhibition were comparable to that of celecoxib, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent in managing inflammation .

Anticancer Properties

B4PymPm has also been investigated for its anticancer properties. In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines. For instance, studies reported IC₅₀ values ranging from 0.87 to 12.91 μM for MCF-7 breast cancer cells and 1.75 to 9.46 μM for MDA-MB-231 cells, outperforming the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) . The compound induced apoptosis and significantly increased caspase levels in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of B4PymPm is influenced by its structural components. The presence of pyridine rings enhances electron density, which is believed to contribute to its biological efficacy. Preliminary SAR studies suggest that modifications on the pyrimidine core can lead to enhanced anti-inflammatory and anticancer activities .

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory activity of B4PymPm using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups treated with indomethacin. The ED₅₀ value for B4PymPm was determined to be lower than that of indomethacin, suggesting superior efficacy .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation, B4PymPm was tested against several human cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis via caspase activation pathways. Notably, it exhibited a selectivity index favoring cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent .

Summary of Findings

Biological ActivityIC₅₀ Values (μM)Comparison DrugED₅₀ Values (μM)
COX-2 Inhibition0.04Celecoxib-
MCF-7 Cell Line0.87 - 12.915-Fluorouracil-
MDA-MB-231 Cell Line1.75 - 9.465-Fluorouracil-

Q & A

Q. What are the key structural features of B4PyMPM, and how do they influence its electronic properties?

B4PyMPM consists of a central pyrimidine ring substituted with two 3,5-di(pyridin-4-yl)phenyl groups and a methyl group. The pyridine rings adopt a planar conformation, with dihedral angles between the pyrimidine core and adjacent phenyl rings ranging from 1.86° to 15.04°, as confirmed by single-crystal X-ray diffraction . This planar geometry facilitates π-π stacking, enhancing electron delocalization and charge transport. The pyridyl nitrogen atoms act as electron-deficient sites, making B4PyMPM an efficient electron acceptor in organic semiconductors .

Q. What methodologies are recommended for synthesizing and purifying B4PyMPM for research use?

B4PyMPM is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple pyridyl-substituted boronic acids with halogenated pyrimidine precursors. Post-synthesis, purification is achieved through gradient sublimation (>99% purity), as confirmed by HPLC and NMR . Thermal gravimetric analysis (TGA) indicates stability up to 350°C, making sublimation a viable purification method .

Q. How can researchers characterize the electronic energy levels (HOMO/LUMO) of B4PyMPM?

Cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) are standard techniques. Reported HOMO and LUMO levels are -6.97 eV and -3.53 eV, respectively, with a triplet energy (ET1) of 3.08 eV . UV-Vis spectroscopy (λmax = 250 nm in CH2Cl2) and photoluminescence (PL) measurements (λem = 401 nm in CHCl3) further elucidate its optoelectronic behavior .

Advanced Research Questions

Q. How does B4PyMPM enhance electron transport in organic light-emitting diodes (OLEDs)?

B4PyMPM serves as an electron-transport layer (ETL) due to its high electron mobility (10⁻⁴–10⁻³ cm²/V·s) and low LUMO (-3.53 eV), aligning well with common cathode materials (e.g., Mg:Ag). Its planar structure reduces charge recombination losses at interfaces. In bilayer OLEDs, pairing B4PyMPM with hole-transport materials (e.g., TCTA) creates exciplexes, confining excitons and improving external quantum efficiency (EQE) to ~20% .

Q. What experimental strategies resolve contradictions in reported electroluminescence efficiencies for B4PyMPM-based devices?

Discrepancies often arise from variations in layer thickness, doping concentrations, or interfacial defects. To address this:

  • Optimize layer thickness via atomic force microscopy (AFM) to ensure uniformity.
  • Use impedance spectroscopy to identify charge-trapping sites.
  • Compare exciplex formation with different donors (e.g., TAPC vs. m-MTDATA) to assess energy transfer efficiency .
    Controlled studies show that B4PyMPM paired with TAPC achieves higher EQE (18.5%) than with m-MTDATA (12.3%) due to better energy level alignment .

Q. How can B4PyMPM be integrated into thermally activated delayed fluorescence (TADF) systems?

B4PyMPM acts as an electron acceptor in bulk or interfacial exciplexes. For bulk exciplexes, blend it with a donor (e.g., TCTA) at a 1:1 molar ratio and characterize via time-resolved PL to confirm delayed fluorescence (lifetime >1 µs). For interfacial exciplexes, deposit B4PyMPM and the donor in separate layers, ensuring a sharp interface. Device optimization requires balancing Förster resonance energy transfer (FRET) and triplet harvesting .

Q. What role does B4PyMPM play in perovskite light-emitting diodes (PeLEDs)?

B4PyMPM reduces non-radiative recombination in PeLEDs by passivating surface defects in perovskite nanograins (e.g., MAPbBr3). Its electron-withdrawing pyridyl groups stabilize lead halide octahedra, improving photoluminescence quantum yield (PLQY) from ~35% to >80%. Devices with B4PyMPM ETLs achieve current efficiencies of 42.9 cd/A, comparable to phosphorescent OLEDs .

Methodological Considerations

Q. How to analyze charge carrier distribution in B4PyMPM-based heterostructures?

  • Use Kelvin probe force microscopy (KPFM) to map work function gradients.
  • Conduct space-charge-limited current (SCLC) measurements to extract mobility values.
  • Combine with capacitance-voltage (C-V) profiling to quantify carrier density .

Q. What protocols ensure reproducibility in B4PyMPM thin-film deposition?

  • Deposit films via thermal evaporation at 0.1–0.3 Å/s under 10⁻⁶ Torr.
  • Monitor thickness with quartz crystal microbalances.
  • Anneal at 80°C for 10 minutes to relieve stress and improve crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.